N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2.ClH/c1-21-7-6-15-16(12-21)27-18(19-15)20-17(23)13-2-4-14(5-3-13)28(24,25)22-8-10-26-11-9-22;/h2-5H,6-12H2,1H3,(H,19,20,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPWOEWWEJNQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on existing research findings, including anti-inflammatory, antiviral, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHClNOS
- Molecular Weight : 335.82 g/mol
The compound features a thiazolo-pyridine core which is known for its diverse biological activities.
Enzyme Inhibition
Enzyme inhibition studies have demonstrated that compounds with similar structures can act as effective inhibitors of various enzymes such as acetylcholinesterase (AChE) and urease. For instance, synthesized benzamide derivatives have shown strong inhibitory activity against AChE . Given the presence of morpholino and sulfonyl groups in the compound's structure, it may also exhibit similar enzyme inhibitory activities.
Antibacterial Activity
While direct studies on this compound's antibacterial activity are sparse, related thiazolo-pyridine compounds have demonstrated moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis . The presence of the morpholino-sulfonyl moiety may enhance its antibacterial properties.
Study 1: Antiviral Efficacy
In a study focusing on thiazolo-pyridine derivatives, compounds were evaluated for their ability to inhibit HBV replication. The results indicated that certain derivatives exhibited IC values in the low micromolar range (1.99 µM), suggesting significant antiviral potential . This provides a basis for exploring this compound in similar contexts.
Study 2: Enzyme Inhibition Profile
Research on related benzamide derivatives highlighted their effectiveness as AChE inhibitors with IC values ranging from 0.5 to 10 µM. Such findings suggest that our compound may also possess significant enzyme inhibition capabilities .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
